An In-depth Technical Guide to 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
An In-depth Technical Guide to 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a heterocyclic compound belonging to the tetrahydroquinoline class. Its structure, featuring a lactam ring fused to a benzene ring and a carboxylic acid group, makes it a molecule of significant interest in medicinal chemistry and drug discovery. The tetrahydroquinoline scaffold is a privileged structure found in numerous biologically active natural products and synthetic pharmaceuticals. This guide provides a comprehensive overview of the fundamental properties of 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, including its physicochemical characteristics, potential biological activities, and detailed experimental protocols for its synthesis and analysis.
Core Properties and Data
The fundamental properties of 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid are summarized in the tables below, providing a quick reference for researchers.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | [1] |
| CAS Number | 14179-84-1 | [1] |
| Molecular Formula | C₁₀H₉NO₃ | [1] |
| Molecular Weight | 191.18 g/mol | [1] |
| Appearance | Solid (predicted) | |
| Boiling Point | 444.4 °C at 760 mmHg (predicted) | |
| Density | 1.355 g/cm³ (predicted) | |
| logP | 1.335 (predicted) | |
| pKa | (Not available) | |
| Solubility | (Not available) |
Table 2: Spectroscopic Data
| Technique | Data Highlights | Source |
| ¹H NMR | Spectral data available | [1] |
| ¹³C NMR | Spectral data available | |
| Mass Spectrometry | m/z: 191.058243149 (Monoisotopic) | [1] |
| IR Spectroscopy | Characteristic peaks for C=O (lactam and carboxylic acid), N-H, and aromatic C-H bonds are expected. |
Synthesis and Experimental Protocols
The primary synthetic route to 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves the reduction of its unsaturated precursor, 2-oxo-1,2-dihydroquinoline-4-carboxylic acid.
Synthetic Workflow
Caption: Synthesis of the target compound from isatin.
Experimental Protocol: Synthesis of 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid (Precursor)
This protocol is adapted from a known procedure for the synthesis of the precursor.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine isatin (1 equivalent), malonic acid (1 equivalent), and sodium acetate (0.1 equivalents) in glacial acetic acid.
-
Reaction: Heat the mixture to reflux and maintain for 24 hours.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-water.
-
Purification: Collect the resulting precipitate by filtration and recrystallize from water to yield pure 2-oxo-1,2-dihydroquinoline-4-carboxylic acid.
Experimental Protocol: Synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (Target Compound)
This proposed protocol is based on the general method of reducing quinoline derivatives.
-
Reaction Setup: In a hydrogenation vessel, dissolve or suspend 2-oxo-1,2-dihydroquinoline-4-carboxylic acid (1 equivalent) in a suitable solvent (e.g., ethanol or aqueous alkali).
-
Catalyst Addition: Add a catalytic amount of Raney nickel to the mixture.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Workup: Filter the reaction mixture to remove the catalyst. If the reaction was performed in an alkaline solution, acidify the filtrate to precipitate the product.
-
Purification: Collect the crude product by filtration and purify by recrystallization from an appropriate solvent system.
Potential Biological Activities and Signaling Pathways
While direct experimental data on the biological activity of 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is limited in publicly available literature, the quinoline and tetrahydroquinoline scaffolds are known to exhibit a wide range of pharmacological effects.
Anticipated Biological Profile
Based on structurally related compounds, 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid could potentially act as:
-
An Anticancer Agent: Derivatives of quinoline-4-carboxylic acid have been investigated as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthesis pathway that is crucial for cancer cell proliferation. Furthermore, some tetrahydroisoquinoline derivatives have shown inhibitory activity against Bcl-2 and Mcl-1 proteins, which are involved in apoptosis.
-
An Enzyme Inhibitor: The core structure is present in various enzyme inhibitors. Further screening against a panel of kinases, proteases, or other enzymes could reveal specific targets.
Hypothetical Signaling Pathway Involvement
Should the compound exhibit activity as a DHODH or Bcl-2/Mcl-1 inhibitor, it would be implicated in the following signaling pathways:
Caption: Potential signaling pathway interactions.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method would be suitable for analyzing the purity of 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.
-
Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum (likely in the range of 220-350 nm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for structural confirmation.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) are likely suitable solvents.
-
¹H NMR: Expect signals for the aromatic protons, the diastereotopic protons of the CH₂ group, the methine proton adjacent to the carboxylic acid, and the N-H proton.
-
¹³C NMR: Expect signals for the carbonyl carbons (lactam and carboxylic acid), the aromatic carbons, the methine carbon, and the methylene carbon.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry would be appropriate for determining the molecular weight and for fragmentation analysis. Both positive and negative ion modes should be explored.
Safety and Handling
-
GHS Hazard Statements: H302: Harmful if swallowed.[1]
-
Precautionary Statements: P264, P270, P301+P312, P330, P501.[1]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a compound with significant potential for further investigation in the fields of medicinal chemistry and drug development. This guide has provided a comprehensive overview of its fundamental properties, a plausible synthetic route with detailed experimental protocols, and a discussion of its potential biological activities based on the known pharmacology of its structural class. The data and protocols presented herein are intended to serve as a valuable resource for researchers and scientists working with this and related molecules. Further experimental validation of the proposed biological activities is warranted to fully elucidate the therapeutic potential of this compound.
Figure 1: Core scaffold of 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid with R1 and R2 substitution points.